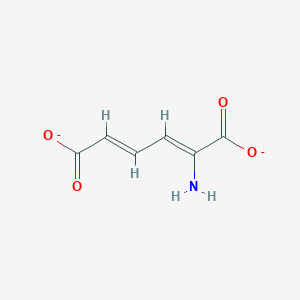

2-Aminomuconate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NO4-2 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

(2Z,4E)-2-aminohexa-2,4-dienedioate |

InChI |

InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/p-2/b3-1+,4-2- |

InChI Key |

ZRHONLCTYUYMIQ-TZFCGSKZSA-L |

Isomeric SMILES |

C(=C/C(=O)[O-])\C=C(\C(=O)[O-])/N |

Canonical SMILES |

C(=CC(=O)[O-])C=C(C(=O)[O-])N |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways Involving 2 Aminomuconate 2

Tryptophan Catabolism via the Kynurenine (B1673888) Pathway

Approximately 95% of L-tryptophan degradation in mammals occurs through the kynurenine pathway. nih.govmdpi.comresearchgate.net This complex series of enzymatic reactions not only breaks down tryptophan but also produces several biologically active metabolites, including the precursors for de novo NAD+ synthesis. nih.govnih.gov The pathway begins with the conversion of tryptophan to N'-formylkynurenine and proceeds through several intermediates to a critical juncture where 2-Aminomuconate(2-) is formed. nih.govportlandpress.com In some bacteria, such as Burkholderia cepacia, a pathway exists where tryptophan is converted to 2-amino-3-carboxymuconate semialdehyde, which is then enzymatically degraded to pyruvate (B1213749) and acetate (B1210297) through the intermediate 2-aminomuconate. nih.govasm.orgasm.org

Upstream Precursors to 2-Aminomuconate(2-)

The direct molecular precursors leading to the generation of 2-Aminomuconate(2-) are formed several steps into the kynurenine pathway.

2-Amino-3-carboxymuconate semialdehyde (ACMS) is a pivotal, unstable intermediate in the kynurenine pathway. nih.govportlandpress.com It is formed from the oxidation of 3-hydroxyanthranilic acid (3-HAA) by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase. nih.govymdb.ca ACMS stands at a crucial metabolic fork, determining the fate of tryptophan catabolism. nih.govnih.govasm.org

The two competing pathways for ACMS are:

Non-enzymatic cyclization: ACMS can spontaneously cyclize to form quinolinic acid (also known as quinolinate), which is a direct precursor for the de novo synthesis of NAD+. nih.govnih.govasm.orgfrontiersin.org

Enzymatic decarboxylation: ACMS can be targeted by a specific enzyme that diverts it toward complete catabolism, leading to the formation of 2-Aminomuconate(2-). nih.govasm.orgfrontiersin.orgnih.gov

The regulation of this branching point is critical for maintaining NAD+ homeostasis. frontiersin.orgnih.govfrontiersin.org

When ACMS undergoes enzymatic decarboxylation, it is converted into 2-aminomuconic acid semialdehyde (AMS), also referred to as 2-aminomuconate semialdehyde. nih.govfrontiersin.orgreactome.orgnih.gov AMS is the direct product of the decarboxylation reaction and serves as the immediate precursor to 2-aminomuconate. asm.orgwikipedia.org Like its own precursor, AMS is an unstable compound. asm.orgnih.gov It can undergo spontaneous cyclization to form picolinic acid, which is considered a metabolic dead-end and is excreted. nih.govnih.govnih.gov Alternatively, AMS is oxidized by the enzyme 2-aminomuconate semialdehyde dehydrogenase (AMSDH) to form 2-aminomuconate. nih.govasm.orgrcsb.org

2-Amino-3-carboxymuconic Acid Semialdehyde (ACMS) as a Metabolic Branching Point

Enzymatic Transformations Leading to 2-Aminomuconate(2-)

The conversion of the upstream precursors into 2-Aminomuconate(2-) is governed by specific enzymatic activities.

The enzyme responsible for diverting ACMS away from NAD+ synthesis and toward the catabolic pathway is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), also known as aminocarboxymuconate-semialdehyde decarboxylase. nih.govnih.govgenecards.orgwikipedia.org This enzyme catalyzes the decarboxylation of ACMS to yield AMS and carbon dioxide. nih.govreactome.orggenecards.orgmonarchinitiative.org By controlling the flux of ACMS, ACMSD plays a key role in the balance between NAD+ production and the complete breakdown of tryptophan. frontiersin.orgnih.gov

The decarboxylation of ACMS by ACMSD is a metal-mediated, O2-independent, non-oxidative reaction. frontiersin.orgnih.gov The enzyme is a Zn-dependent decarboxylase. nih.gov A unique feature of ACMSD is that its catalytic activity is dependent on its quaternary structure; it is functionally inactive as a monomer and requires at least a homodimer configuration to be active. frontiersin.orgfrontiersin.orgnih.gov Structural analyses have revealed that the active site requires arginine residues from two different protomers (subunits) to properly anchor the substrate for catalysis. nih.gov This dependency on dimerization presents a potential mechanism for regulating the enzyme's activity. nih.gov

Table of Key Compounds and Enzymes

| Name | Abbreviation | Type | Role in Pathway |

| L-Tryptophan | Trp | Amino Acid | The essential amino acid that initiates the kynurenine pathway. nih.gov |

| 3-Hydroxyanthranilic Acid | 3-HAA | Metabolite | Precursor to ACMS. nih.govymdb.ca |

| 2-Amino-3-carboxymuconic Acid Semialdehyde | ACMS | Metabolite | A key branching point intermediate. nih.govnih.govasm.org |

| 2-Aminomuconic Acid Semialdehyde | AMS | Metabolite | Product of ACMS decarboxylation and precursor to 2-Aminomuconate. nih.govnih.gov |

| Quinolinic Acid | QA | Metabolite | Formed by non-enzymatic cyclization of ACMS; a precursor to NAD+. nih.govasm.org |

| Picolinic Acid | PA | Metabolite | Formed by non-enzymatic cyclization of AMS. nih.govnih.gov |

| 2-Aminomuconate(2-) | - | Metabolite | Formed from the oxidation of AMS. nih.govasm.org |

| 3-Hydroxyanthranilate 3,4-dioxygenase | 3-HAAO | Enzyme | Catalyzes the formation of ACMS from 3-HAA. nih.gov |

| Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde Decarboxylase | ACMSD | Enzyme | Catalyzes the decarboxylation of ACMS to AMS. nih.govreactome.orgnih.gov |

| 2-Aminomuconate Semialdehyde Dehydrogenase | AMSDH | Enzyme | Catalyzes the oxidation of AMS to 2-aminomuconate. nih.govasm.orgrcsb.org |

2-Aminomuconate-semialdehyde Dehydrogenase (AMSDH) Activity (EC 1.2.1.32)

NAD+-Dependent Oxidation Process

Degradation of Xenobiotic and Aromatic Compounds

2-Aminomuconate serves as a central intermediate in the bacterial degradation of various xenobiotic and aromatic compounds, linking their breakdown pathways to central metabolism.

2-Aminomuconate is a key metabolite in the degradation pathways of nitroaromatic compounds such as nitrobenzene (B124822) and 2-nitrobenzoate (B253500). In Pseudomonas pseudoalcaligenes JS45, the degradation of nitrobenzene proceeds through 2-aminophenol (B121084), which is cleaved to form 2-aminomuconate 6-semialdehyde. This semialdehyde is then oxidized to 2-aminomuconate, which is subsequently deaminated to enter the central metabolic pathways. Similarly, in Pseudomonas fluorescens KU-7, the degradation of 2-nitrobenzoate involves the formation of 2-aminomuconate-6-semialdehyde, which is a precursor to 2-aminomuconate.

The catabolism of 2-aminophenol in several bacterial strains, including Pseudomonas sp. AP-3 and Pseudomonas pseudoalcaligenes JS45, proceeds via a modified meta-cleavage pathway where 2-aminomuconate is a crucial intermediate. plos.orgrhea-db.orgwikipedia.org In this pathway, 2-aminophenol 1,6-dioxygenase cleaves the aromatic ring to yield 2-aminomuconate 6-semialdehyde. asm.org This unstable intermediate is then oxidized by 2-aminomuconate-semialdehyde dehydrogenase to form 2-aminomuconate. asm.orgwikipedia.org The subsequent deamination of 2-aminomuconate yields 4-oxalocrotonate and ammonia (B1221849), integrating the carbon skeleton into the cell's central metabolism. plos.org

Intermediacy in Aminophenol Catabolism

Downstream Metabolism of 2-Aminomuconate(2-)

The primary downstream fate of 2-aminomuconate in these bacterial pathways is its enzymatic conversion, which channels it into the next stage of catabolism. This critical step involves the removal of the amino group, a reaction that defines its role as a metabolic branch point.

In bacterial degradation pathways, 2-aminomuconate is hydrolytically deaminated to 4-oxalocrotonate. nih.govnih.gov This reaction is catalyzed by the enzyme 2-aminomuconate deaminase. researchgate.netnih.gov The direct product of this enzymatic conversion is 4-oxalocrotonate, not its tautomer 2-hydroxymuconate. nih.govnih.gov This distinction is significant because while 2-hydroxymuconate can spontaneously convert to 4-oxalocrotonate in an aqueous solution, the process is slow. nih.gov The enzyme ensures the rapid and direct formation of 4-oxalocrotonate, which is then further metabolized by enzymes such as 4-oxalocrotonate decarboxylase. nih.govresearchgate.netbiorxiv.org This transformation is a key step in the catabolism of compounds like tryptophan in Burkholderia cepacia and nitrobenzene in Pseudomonas pseudoalcaligenes JS45. nih.govnih.gov

2-Aminomuconate deaminase (systematic name: 2-aminomuconate aminohydrolase) is a hydrolase that acts on carbon-nitrogen bonds. ontosight.aiwikipedia.org It catalyzes the reaction: 2-aminomuconate + H₂O ⇌ 4-oxalocrotonate + NH₃. wikipedia.org This enzyme has been identified and characterized in several bacterial strains that degrade aromatic compounds, including Pseudomonas and Comamonas species. nih.gov

The enzyme from P. pseudoalcaligenes JS45 has been purified and studied in detail. It is a hexamer composed of six identical subunits, with a native molecular mass of approximately 100 kDa and an individual subunit mass of 16.6 kDa. nih.govnih.gov It exhibits optimal activity at a pH of 6.6. nih.govnih.gov The enzyme shows a high affinity for its substrate, with a Kₘ value for 2-aminomuconate of approximately 67 μM and a Vₘₐₓ of 125 μmol·min⁻¹·mg⁻¹. nih.govnih.gov The deamination reaction appears to be irreversible under typical assay conditions. nih.gov

The catalytic mechanism of 2-aminomuconate deaminase is a hydrolytic deamination. ontosight.ai The reaction is thought to proceed via an acid-catalyzed mechanism, which is supported by the fact that 2-aminomuconate spontaneously hydrolyzes to 4-oxalocrotonate at a low pH. nih.gov The enzyme facilitates this process without the need for cofactors like pyridoxal (B1214274) 5′-phosphate, which is characteristic of many aminotransferases. nih.gov The conjugated double bonds within the 2-aminomuconate structure enable a spontaneous tautomerization to an imine form, although this non-enzymatic process is slow. nih.gov The enzyme accelerates this conversion, leading to the formation of an imine intermediate which is then hydrolyzed to produce 4-oxalocrotonate and ammonia. nih.gov

The direct conversion of 2-aminomuconate to 4-oxalocrotonate by the deaminase provides strong evidence for the formation of an active imine intermediate. nih.govnih.gov The proposed mechanism involves a proton-initiated tautomerization of 2-aminomuconate to form the imine. nih.gov This imine intermediate then undergoes spontaneous hydrolysis to yield the final products. nih.gov The formation of an imine (or Schiff base) is a common mechanism in deamination reactions. nih.gov The structure of 2-aminomuconate, an α-amino acid with conjugated double bonds, is particularly suited for this type of tautomerization. nih.gov

While the crystal structure of the P. pseudoalcaligenes JS45 enzyme has not been detailed, studies provide insight into key residues. Chemical inhibition studies showed that diethyl pyrocarbonate completely destroyed the enzyme's activity, suggesting that a histidine residue is involved in the catalytic mechanism. nih.gov The involvement of a histidine residue would be consistent with a mechanism where the enzyme donates a proton to facilitate the tautomerization of 2-aminomuconate into the imine intermediate. nih.gov

In a related deaminase from Pseudomonas sp. AP-3, which also belongs to the Rid (YjgF/YER057c/UK114) protein family, structural analysis revealed that residues Arg56 and Met96 are pivotal for the assembly of the enzyme into its functional hexameric state. nih.govnih.gov While these residues are noted for their structural role, the precise identification of catalytic site residues requires further investigation. nih.gov A sequence alignment of several deaminases, including those acting on 2-aminomuconate, identified a highly conserved region containing an Arginine (Arg) residue, suggesting its potential importance in substrate binding or catalysis. oup.com

Enzymatic Conversion to 4-Oxalocrotonate

2-Aminomuconate Deaminase (AMD) Activity (EC 3.5.99.5)

Absence of Cofactor Requirement

The enzymatic deamination of 2-aminomuconate is a notable reaction that proceeds without the need for cofactors. nih.gov In studies of Pseudomonas pseudoalcaligenes JS45, the enzyme 2-aminomuconate deaminase, which catalyzes the conversion of 2-aminomuconate to 4-oxalocrotonic acid, does not require any cofactors for its activity. nih.govrhea-db.org This independence from cofactors like NAD(P)+ or pyridoxal 5'-phosphate is a key characteristic of this enzyme. nih.gov The proposed mechanism involves a tautomerization of 2-aminomuconate to an imine intermediate, which is then hydrolyzed. nih.gov This process is initiated by a proton donor from the enzyme's active site, negating the need for an external cofactor. nih.gov Furthermore, the activity of 2-aminomuconate deaminase is not affected by the presence of divalent cations or EDTA, further confirming the absence of a metal cofactor requirement. nih.gov

Enzyme Substrate Specificity

2-Aminomuconate deaminase exhibits a high degree of substrate specificity. The enzyme specifically acts on 2-aminomuconate. nih.govontosight.ai It does not deaminate saturated α-amino acids such as glycine (B1666218), alanine (B10760859), aspartic acid, glutamic acid, or 2-aminoadipic acid, which is the saturated analog of 2-aminomuconate. nih.gov The presence of these other amino acids also does not inhibit the deamination of 2-aminomuconate. nih.gov

However, variations in substrate specificity can be observed in different organisms. For instance, the deaminase from Comamonas sp. strain CNB-1, named CnbZ, can act on both 2-aminomuconate and 2-amino-5-chloromuconate. asm.org In contrast, it does not utilize methyl-3-aminocrotonate, vinylglycine, or saturated α-amino acids like glutamic acid, glutamine, aspartic acid, and asparagine as substrates. asm.org Another deaminase from Bordetella sp. strain 10d is highly specific for 2-amino-5-carboxymuconic 6-semialdehyde and does not deaminate 2-aminomuconate. asm.org

The following table summarizes the substrate specificity of 2-aminomuconate deaminase from different sources:

| Enzyme Source | Substrates Utilized | Substrates Not Utilized |

| Pseudomonas pseudoalcaligenes JS45 | 2-Aminomuconate | Glycine, Alanine, Aspartic acid, Glutamic acid, 2-Aminoadipic acid |

| Comamonas sp. strain CNB-1 (CnbZ) | 2-Aminomuconate, 2-Amino-5-chloromuconate | Methyl-3-aminocrotonate, Vinylglycine, Glutamic acid, Glutamine, Aspartic acid, Asparagine |

| Bordetella sp. strain 10d | 2-Amino-5-carboxymuconic 6-semialdehyde | 2-Aminomuconate |

Hypothetical Mammalian Pathway to 2-Ketoadipate and Glutaryl-CoA

In mammals, 2-aminomuconate is an intermediate in the catabolism of tryptophan. nih.govnih.gov The proposed pathway involves the conversion of 2-aminomuconate to 2-ketoadipate. asm.org This differs from the pathway observed in some bacteria where 2-aminomuconate is converted to 4-oxalocrotonate. asm.orgfrontiersin.org The mammalian pathway is thought to proceed via a reductive deamination of 2-aminomuconate to 2-ketoadipate, a reaction that would require a cofactor such as NADH or NADPH. nih.gov However, the detailed enzymology of this step in mammals remains to be fully elucidated. asm.org From 2-ketoadipate, the pathway is believed to continue to glutaryl-CoA, which can then enter the citric acid cycle. asm.orgresearchgate.net This pathway is significant as defects in the downstream enzyme, glutaryl-CoA dehydrogenase, lead to the metabolic disorder glutaric aciduria type 1. nih.gov

Non-Enzymatic Transformations and Tautomerization

2-Aminomuconate and its precursors are known to undergo non-enzymatic transformations.

2-Aminomuconate is unstable and can be non-enzymatically converted to 2-hydroxymuconate, especially under acidic conditions. nih.gov This transformation is a hydrolysis reaction where the amino group is replaced by a hydroxyl group. asm.org At a neutral pH, 2-aminomuconate can non-enzymatically hydrolyze to a mixture of 2-hydroxymuconate and its tautomer, 4-oxalocrotonate. asm.org This instability has posed challenges in the study of 2-aminomuconate metabolism. nih.gov

The precursor to 2-aminomuconate in the tryptophan catabolic pathway, 2-aminomuconate semialdehyde (AMS), is also unstable. mimedb.orgnih.gov AMS can undergo a spontaneous, non-enzymatic cyclization to form picolinic acid. nih.govoup.comresearchgate.net This reaction competes with the enzymatic conversion of AMS to 2-aminomuconate by 2-aminomuconate semialdehyde dehydrogenase. mimedb.orgnih.gov The formation of picolinic acid from AMS is a significant side reaction in tryptophan metabolism. nih.govmdpi.com

Enzymology of 2 Aminomuconate 2 Interconverting Enzymes

2-Aminomuconate Deaminase (AMD/AmnE) (EC 3.5.99.5)

2-Aminomuconate deaminase (AmnE) is an enzyme that catalyzes the hydrolytic deamination of 2-aminomuconate to 4-oxalocrotonate and ammonia (B1221849). nih.govnih.gov This reaction is a key step in the degradation of compounds like nitrobenzene (B124822) and 2-aminophenol (B121084) by certain microorganisms. nih.govoup.com

The purification and characterization of 2-aminomuconate deaminase have been reported from several bacterial species, including Pseudomonas pseudoalcaligenes JS45 and Comamonas sp. strain CNB-1. nih.govasm.org In Pseudomonas pseudoalcaligenes JS45, the enzyme was purified to homogeneity, appearing as a single band on sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov Similarly, a novel deaminase was purified from Comamonas sp. strain CNB-1. asm.org

Studies on 2-aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45 have provided detailed insights into its molecular weight. nih.govresearchgate.net The purified enzyme exhibits a subunit molecular mass of approximately 16.6 kDa as determined by SDS-PAGE. nih.govnih.gov The native molecular mass of the enzyme was estimated to be around 100 kDa through gel filtration and nondenaturing gradient polyacrylamide gel electrophoresis. nih.govnih.govresearchgate.net This suggests that the enzyme is composed of six identical subunits. nih.govnih.gov

In contrast, the 2-amino-5-chloromuconate deaminase from Comamonas sp. strain CNB-1, which also acts on 2-aminomuconate, was found to be a monomer with a native molecular mass of 30 kDa and a subunit molecular mass of 28 kDa. asm.org

Table 1: Molecular Mass of 2-Aminomuconate Deaminase

| Source Organism | Subunit Molecular Mass (kDa) | Native Molecular Mass (kDa) | Quaternary Structure |

| Pseudomonas pseudoalcaligenes JS45 | 16.6 nih.govnih.gov | 100 nih.govnih.govresearchgate.net | Hexamer nih.govnih.gov |

| Comamonas sp. strain CNB-1 | 28 asm.org | 30 asm.org | Monomer asm.org |

The enzymatic activity of 2-aminomuconate deaminase is influenced by pH and temperature. The deaminase from Pseudomonas pseudoalcaligenes JS45 displays optimal activity at a pH of 6.6. nih.govnih.govresearchgate.net It maintains stability over a pH range of 5.7 to 8.8 for at least 3 hours at room temperature. nih.gov In terms of thermal stability, the enzyme is stable at room temperature; however, it loses 77% of its activity after being heated at 60°C for 5 minutes. nih.govasm.org

Table 2: pH and Thermal Stability of 2-Aminomuconate Deaminase from P. pseudoalcaligenes JS45

| Parameter | Value |

| Optimal pH | 6.6 nih.govnih.govresearchgate.net |

| Stable pH Range | 5.7 - 8.8 nih.gov |

| Thermal Stability | Stable at room temperature; 77% activity loss at 60°C for 5 min nih.govasm.org |

The kinetic parameters for 2-aminomuconate deaminase have been determined, providing a measure of its catalytic efficiency. For the enzyme from Pseudomonas pseudoalcaligenes JS45, the Michaelis constant (Km) for 2-aminomuconate is approximately 67 µM. nih.govnih.gov The maximal reaction velocity (Vmax) is 125 µmol·min⁻¹·mg⁻¹, and the catalytic constant (kcat), or turnover number, is 208 s⁻¹. nih.gov

The deaminase from Comamonas sp. strain CNB-1 exhibits a Km of 8.8 µM and a Vmax of 147 µmol·min⁻¹·mg⁻¹ for 2-aminomuconate. asm.org

Table 3: Kinetic Parameters of 2-Aminomuconate Deaminase

| Source Organism | Substrate | Km (µM) | Vmax (µmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) |

| Pseudomonas pseudoalcaligenes JS45 | 2-Aminomuconate | 67 nih.govnih.gov | 125 nih.govnih.gov | 208 nih.gov |

| Comamonas sp. strain CNB-1 | 2-Aminomuconate | 8.8 asm.org | 147 asm.org | Not Reported |

| Comamonas sp. strain CNB-1 | 2-Amino-5-chloromuconate | 3.9 asm.org | 196 asm.org | Not Reported |

The three-dimensional structure of 2-aminomuconate deaminase (AmnE) provides insights into its function and assembly.

The 2-aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45 exists as a homo-hexamer, meaning it is composed of six identical protein subunits. nih.govnih.govresearchgate.net This is in contrast to many other enzymes in the YjgF/YER057c/UK114 family, to which AmnE belongs, that typically form homotrimers. nih.govfrontiersin.org

The crystal structure of AmnE from Pseudomonas sp. AP-3, determined at a resolution of 1.75 Å, reveals a unique homo-hexameric arrangement. nih.govnih.gov This hexamer is formed by the assembly of two identical trimers in a "back-to-back" configuration. nih.gov The core of this structure is a hydrophobic base made up of loops from each of the six protomers. nih.gov The stability of this hexameric assembly is maintained by numerous hydrogen bonds connecting the two trimers. nih.gov Specifically, residues on a particular loop region (Ala⁴⁹–Pro⁵⁹) are crucial for the assembly of the hexameric structure. nih.gov Mutational studies have shown that certain amino acid residues, such as Arginine at position 56, are critical for maintaining the hexameric conformation. nih.gov

Structural Biology and Molecular Architecture

Identification and Functional Analysis of Critical Residues for Structural Integrity and Catalysis

The structural integrity and catalytic function of 2-aminomuconate deaminase (AmnE) are dependent on specific amino acid residues. In Pseudomonas sp. AP-3, AmnE assembles into a unique homo-hexameric structure, a deviation from the typical trimeric form of many proteins in its family. frontiersin.org This hexameric assembly is stabilized by hydrogen bonds involving residues Arg56 and Met96. frontiersin.org A single mutation of Arg56 to alanine (B10760859) (R56A) results in the loss of this hexameric conformation, highlighting the pivotal role of this residue in maintaining the enzyme's quaternary structure. frontiersin.org

Within the active site clefts at the subunit interfaces, several highly conserved residues have been identified through sequence alignment with other RidA subfamily proteins. These include Ser35, Gly36, Glu88, Gln103, Arg117, and Lys135 in AmnE, suggesting they play a crucial role in the enzyme's catalytic function, likely related to imine deaminase activity. frontiersin.org In Pseudomonas pseudoalcaligenes JS45, chemical modification experiments have suggested the involvement of a histidine residue in the catalytic mechanism of 2-aminomuconate deaminase, as the enzyme's activity was completely destroyed by diethyl pyrocarbonate. nih.gov

Phylogenetic and Evolutionary Relationships to Protein Families

Enzymes that interconvert 2-aminomuconate(2-), such as 2-aminomuconate deaminase (AmnE), are part of the YjgF/YER057c/UK114 protein family, also known as the Rid family. frontiersin.orgnih.gov This large family of proteins is found across all three domains of life: bacteria, archaea, and eukarya. frontiersin.org Phylogenetic analysis has categorized the Rid family into a widely distributed, archetypal RidA subfamily and seven other subfamilies (Rid1–7) that are primarily found in bacteria. frontiersin.orgnih.govosti.gov The broad distribution of the RidA subfamily suggests it is the ancestral group from which the other subfamilies evolved. nih.gov

The evolutionary history of tryptophan catabolism, where 2-aminomuconate is an intermediate, shows both convergent and divergent evolution. nih.gov Enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which catalyze the initial step of the kynurenine (B1673888) pathway, are structurally distinct but have evolved to perform the same function. nih.gov This pathway is conserved in many organisms, from bacteria to mammals, underscoring the evolutionary importance of tryptophan metabolism. researchgate.netfrontiersin.org

Association with the RidA Subfamily of Imine Deaminases

2-Aminomuconate deaminase (AmnE) is classified within the archetypal RidA subfamily of the Rid protein family. frontiersin.orgnih.gov Members of the RidA subfamily are recognized for their enamine/imine deaminase activity. frontiersin.orgresearchgate.net They function to deaminate reactive intermediates, such as the enamine 2-aminoacrylate, which can be toxic to cells. researchgate.netasm.org

The RidA subfamily, along with Rid1, Rid2, and Rid3, possesses a conserved arginine residue that is essential for this imine-hydrolyzing activity. nih.govasm.org The function of RidA proteins is often associated with mitigating metabolite damage by hydrolyzing reactive imines generated by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govasm.org The clustering of RidA genes with those for enzymes like threonine dehydratase and various amine oxidases on bacterial chromosomes further supports their role in managing these reactive intermediates. nih.gov While AmnE from Pseudomonas sp. AP-3 shows structural similarities to other RidA members, it forms a unique hexamer instead of the more common trimer, indicating functional adaptations within the subfamily. frontiersin.org

2-Aminomuconate-semialdehyde Dehydrogenase (AMSDH) (EC 1.2.1.32)

Enzyme Purification and Biochemical Characterization

2-Aminomuconate-semialdehyde dehydrogenase (AMSDH) has been successfully purified and characterized from several bacterial sources, notably Pseudomonas pseudoalcaligenes JS45. researchgate.netnih.gov The purification process for the enzyme from this organism typically involves steps carried out at 4°C, utilizing techniques such as DEAE-Sepharose column chromatography. researchgate.net The purified enzyme is essential for studying its kinetic properties and substrate specificity. researchgate.netnih.gov

Characterization studies reveal that AMSDH is an NAD(P)+-dependent enzyme that catalyzes the oxidation of 2-aminomuconate-6-semialdehyde to 2-aminomuconate. researchgate.netnih.gov The enzyme from P. pseudoalcaligenes JS45 can also oxidize other aldehyde analogs, such as 2-hydroxymuconic semialdehyde, demonstrating some substrate flexibility. researchgate.netnih.gov Due to the inherent instability of its primary substrate, 2-aminomuconate-6-semialdehyde, the more stable analog 2-hydroxymuconic semialdehyde is often used for kinetic assays. nih.govbiorxiv.org

Molecular Mass Determination

The molecular mass of 2-aminomuconate-semialdehyde dehydrogenase (AMSDH) has been determined using standard biochemical techniques. For the enzyme isolated from Pseudomonas pseudoalcaligenes JS45, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) revealed a single band corresponding to a subunit molecular mass of 57 kDa. researchgate.netnih.gov

Further analysis by gel filtration chromatography was used to determine the molecular mass of the native, functional enzyme. researchgate.netnih.gov This method estimated the native molecular mass to be approximately 160 kDa. researchgate.netnih.gov Based on the subunit mass of 57 kDa and the native mass of 160 kDa, it was initially suggested that the enzyme exists as a homotrimer, a relatively uncommon quaternary structure for aldehyde dehydrogenases. researchgate.net However, other studies on AMSDH from Pseudomonas fluorescens indicate a homotetrameric assembly. biorxiv.orgrcsb.org

| Property | Method | Value | Reference |

|---|---|---|---|

| Subunit Molecular Mass | SDS-PAGE | 57 kDa | researchgate.netnih.gov |

| Native Molecular Mass | Gel Filtration Chromatography | 160 kDa | researchgate.netnih.gov |

pH Optima for Catalytic Activity

The catalytic activity of enzymes is highly dependent on the pH of their environment. Studies on 2-aminomuconate-semialdehyde dehydrogenase (AMSDH) from different bacterial species have determined the optimal pH for its function. The enzyme purified from Pseudomonas pseudoalcaligenes JS45 exhibits its highest activity at a pH of 7.3. researchgate.netnih.gov Another variant, from Pseudomonas sp., shows an optimal pH of 7.5 and remains stable within a pH range of 6.0 to 8.0. uniprot.org In contrast, the AMSDH from Mycobacterium strain HL 4-NT-1 has a higher pH optimum of 8.0. asm.org This variation indicates that the ideal pH for AMSDH can differ between organisms, likely reflecting adaptations to their specific physiological conditions.

| Bacterial Strain | Optimal pH | Reference |

|---|---|---|

| Pseudomonas pseudoalcaligenes JS45 | 7.3 | researchgate.netnih.gov |

| Pseudomonas sp. | 7.5 | uniprot.org |

| Mycobacterium strain HL 4-NT-1 | 8.0 | asm.org |

Advanced Structural and Mechanistic Investigations

Recent advancements in structural biology and enzymology have provided profound insights into the functioning of 2-aminomuconate interconverting enzymes. These studies have unraveled the complex catalytic cycle, the roles of key amino acid residues, and the dynamic conformational changes that govern enzymatic activity.

Crystal Structure Determination of Enzyme Forms and Catalytic Intermediates

X-ray crystallography has been instrumental in visualizing the various forms of AMSDH throughout its catalytic cycle. The first crystal structures of a bacterial AMSDH from Pseudomonas fluorescens have been determined in several key states: the resting state, a binary complex with the cofactor NAD+, and ternary complexes with NAD+ and either the primary substrate 2-aminomuconate-6-semialdehyde (2-AMS) or an alternative substrate. nih.govresearchgate.netresearchgate.net Furthermore, researchers have successfully trapped and characterized crucial catalytic intermediates, including a thiohemiacetal and a thioacyl intermediate, by soaking crystals of the enzyme-NAD+ complex with substrates for varying durations. nih.govresearchgate.netrcsb.orgproteopedia.org

These structural snapshots have provided a detailed roadmap of the catalytic process. For instance, the crystal structure of the E268A mutant of P. fluorescens AMSDH has captured a catalytic intermediate, offering a glimpse into the enzyme's active site during catalysis. rcsb.org Similarly, the structure of the N169A mutant in complex with NAD+ has shed light on the role of specific residues in substrate binding and catalysis. rcsb.org The collection of these structures, including those of the enzyme in its resting state, binary and ternary complexes, and with covalently bound intermediates, provides a comprehensive structural basis for understanding the enzyme's mechanism. researchgate.netproteopedia.orgrcsb.orgcore.ac.uk

Table 1: Determined Crystal Structures of Pseudomonas fluorescens AMSDH

| PDB ID | Description | Resolution (Å) |

| 4I26 | 2-aminomuconate 6-semialdehyde dehydrogenase | 2.20 |

| 4OU2 | E268A mutant catalytic intermediate | 2.15 |

| 5KLN | N169A mutant in complex with NAD+ | Not specified in search results |

| 4I2R | Thioacyl intermediate | Not specified in search results |

| 7BZV | AmnC from Pseudomonas sp. AP-3 | Not specified in search results |

This table is generated based on available data from the search results. Resolution for some structures was not specified.

Role of Active Site Residues and Conformational Dynamics

The active site of AMSDH is a highly organized environment where specific amino acid residues play critical roles in substrate binding, orientation, and catalysis. In the P. fluorescens AMSDH, residues Cys302 and Glu268 are essential for the catalytic reaction. researchgate.netresearchgate.net Cys302 acts as the catalytic nucleophile, attacking the aldehyde group of the substrate, while Glu268 is believed to function as a general base. Two arginine residues are responsible for stabilizing the carboxyl group of the substrate. researchgate.netresearchgate.net

A conserved asparagine residue, Asn169, located in the oxyanion hole, is crucial for stabilizing substrate-derived intermediates through hydrogen bonding. nih.govrcsb.orgnih.gov Mutagenesis studies where Asn169 was replaced with alanine, serine, aspartate, or glutamine resulted in variants with significantly altered kinetic properties, including a 160-fold increase in the Michaelis constant (Km) or complete loss of detectable activity in the human homolog, ALDH8A1. nactem.ac.ukresearchgate.net This highlights the critical role of this residue in the catalytic mechanism.

The enzyme also undergoes significant conformational changes during its catalytic cycle. Structural studies have revealed flexibility in three specific loop regions, which are essential for substrate binding and product release. The transition from an open to a closed conformation upon substrate binding is a key feature of the enzyme's dynamics. Furthermore, the tetrameric assembly of some AMSDHs, such as AmnC from Pseudomonas sp. AP-3, is a functional requirement for its activity, with the oligomeric state influencing NAD+ binding affinity. rcsb.orgbiorxiv.org In contrast, α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), another enzyme in the tryptophan degradation pathway, exists in a dynamic equilibrium between monomeric, dimeric, and tetrameric forms, with the tetramer being the most active. researchgate.net

Characterization of Substrate Isomerization (E/Z Isomerization)

The mechanism of this hidden isomerization is believed to proceed through a tautomerization process. nih.gov The trapping of a new catalytic intermediate in the N169D mutant provided evidence for the formation of a substrate imine/enol tautomer intermediate before the covalent bond formation with the active site cysteine. nih.govrcsb.orgnih.gov This finding established that AMSDH possesses a previously unknown intrinsic isomerization activity as part of its catalytic cycle. nih.gov

Elucidation of the "Pitcher-Catcher" Catalytic Mechanism

Based on the structural and mechanistic data, a "pitcher-catcher" catalytic mechanism has been proposed for the isomerization step in AMSDH. nih.govresearchgate.netrcsb.orgnih.govnactem.ac.ukresearchgate.net In this model, two arginine residues in the active site act as the "pitcher," binding the substrate in its 2-imine, 6-enol form. nih.gov At the other end of the active site, the Asn169 residue acts as the "catcher," stabilizing the 2-enamine, 6-aldehyde tautomer of the substrate. nih.gov This tautomer is the necessary form for the subsequent dehydrogenation reaction. nih.gov

This intricate mechanism ensures that the highly reactive aldehyde intermediate is correctly positioned and activated for the subsequent oxidation step, preventing its premature decay into off-pathway products. researchgate.netresearchgate.net The discovery of this "pitcher-catcher" mechanism has provided a deeper understanding of how dehydrogenases can perform complex chemical transformations beyond simple redox reactions. nih.govnih.gov

Substrate Specificity and Reactivity with Analogs

The substrate specificity of enzymes that interconvert 2-aminomuconate has been investigated to understand their catalytic mechanism and potential for bioremediation applications. 2-Aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45 exhibits a high degree of specificity for its substrate, 2-aminomuconate. asm.org It does not act on the precursor, 2-aminomuconic semialdehyde, or saturated α-amino acids like glycine (B1666218), alanine, aspartic acid, and glutaric acid. asm.org The presence of these amino acids also does not inhibit the deamination of 2-aminomuconate. asm.org

In contrast, 2-aminomuconic 6-semialdehyde dehydrogenase from the same organism can oxidize several aldehyde analogs, including 2-hydroxymuconic semialdehyde, hexaldehyde, and benzaldehyde. researchgate.netnih.gov This broader substrate range suggests a degree of flexibility in the active site. The human homolog, ALDH8A1, also catalyzes the NAD+-dependent oxidation of 2-AMS with a catalytic efficiency comparable to the bacterial enzyme from Pseudomonas fluorescens. nactem.ac.uk However, substitution of active-site residues involved in substrate recognition and binding in the bacterial enzyme led to human variants with significantly reduced activity. nactem.ac.ukresearchgate.net

A stable analog, 2-hydroxymuconate-6-semialdehyde (2-HMS), is often used in kinetic studies because the natural substrate, 2-aminomuconate-6-semialdehyde (2-AMS), is unstable and spontaneously cyclizes. researchgate.netbiorxiv.org The use of such analogs has been crucial in characterizing the kinetic parameters of these enzymes. researchgate.net

Table 2: Substrate Specificity of 2-Aminomuconate Interconverting Enzymes

| Enzyme | Organism | Substrates Acted Upon | Substrates Not Acted Upon |

| 2-Aminomuconate deaminase | Pseudomonas pseudoalcaligenes JS45 | 2-Aminomuconate | 2-Aminomuconic semialdehyde, Glycine, Alanine, Aspartic acid, Glutaric acid |

| 2-Aminomuconic 6-semialdehyde dehydrogenase | Pseudomonas pseudoalcaligenes JS45 | 2-Aminomuconic semialdehyde, 2-Hydroxymuconic semialdehyde, Hexaldehyde, Benzaldehyde | Not specified in search results |

| ALDH8A1 (human homolog) | Homo sapiens | 2-Aminomuconate-6-semialdehyde | Not specified in search results |

This table summarizes the substrate specificity data found in the provided search results.

Sequence Homology and Phylogenetic Relationships to Other Dehydrogenases

Sequence analysis of 2-aminomuconate interconverting enzymes reveals significant homology to other dehydrogenases, providing insights into their evolutionary relationships. The 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45 shows a high degree of identity with 2-hydroxymuconic 6-semialdehyde dehydrogenases. researchgate.netnih.gov This suggests a common evolutionary origin and similar structural and functional features.

Phylogenetic analysis of the genes encoding these enzymes, such as the amn gene cluster in Pseudomonas sp. AP-3, shows that while they are related to genes in other meta-cleavage pathways, their organization can be quite different. nih.gov The predicted amino acid sequences of the proteins involved in the 2-nitrobenzoic acid degradation pathway in Pseudomonas fluorescens KU-7 are highly homologous to those involved in 2-aminophenol metabolism. asm.org

The RidA protein family, which includes some deaminases, is divided into several subfamilies. osti.gov While the RidA subfamily is widely distributed, other subfamilies are largely confined to bacteria. osti.gov A conserved arginine residue, essential for the imine-hydrolyzing activity in RidA proteins, is also found in some of these subfamilies. osti.govnih.gov The sequence of 2-aminomuconate deaminase from Pseudomonas sp. AP-3 shows 30-33% identity to other reported 2-aminomuconate deaminases and contains a highly conserved region that includes an arginine residue. oup.comoup.com These phylogenetic relationships highlight the diverse evolutionary paths that have led to the specialized functions of these enzymes in various metabolic pathways.

Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde Decarboxylase (ACMSD)

Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde decarboxylase (ACMSD), with the systematic name 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (EC 4.1.1.45), is a pivotal enzyme in the metabolism of tryptophan. uniprot.orguniprot.org It is found in a wide range of organisms, from bacteria to eukaryotes. nih.gov This enzyme is strategically positioned at a metabolic crossroads, directing the fate of tryptophan catabolites. nih.gov Specifically, it catalyzes the conversion of alpha-amino-beta-carboxymuconate-epsilon-semialdehyde (ACMS) to alpha-aminomuconate semialdehyde (AMS). uniprot.org This reaction is in competition with the spontaneous cyclization of ACMS to quinolinic acid (QA), a precursor for de novo NAD+ biosynthesis and a potential neurotoxin. acs.orgnih.gov By catalyzing the decarboxylation of ACMS, ACMSD effectively limits the production of quinolinic acid. uniprot.orgu-szeged.hu

ACMSD is a metalloenzyme, typically containing a zinc ion in its active site, and is a member of the amidohydrolase superfamily. nih.govnih.gov Its activity is crucial for maintaining cellular homeostasis and has been implicated in various physiological and pathological processes, including neurodegenerative diseases. acs.orgnih.gov

The catalytic activity of ACMSD involves a non-oxidative decarboxylation reaction that is independent of O2. nih.govfrontiersin.org The enzyme utilizes a mononuclear transition metal center, typically zinc, to facilitate this reaction. nih.govnih.gov While zinc is the native metal, other divalent metal ions like cobalt and iron can also activate the enzyme. acs.org

The catalytic mechanism of ACMSD is distinct among known decarboxylases. nih.gov It is proposed that a metal-bound hydroxide (B78521) ion acts as a nucleophile, initiating the decarboxylation of the substrate, ACMS. frontiersin.orgresearchgate.net Key residues in the active site, including histidine and arginine residues, are crucial for catalysis. nih.gov Specifically, His228 is thought to play a role in catalysis, possibly by acting as a general base to activate the water molecule bound to the metal ion. acs.org

ACMSD functions as a homodimer, and this quaternary structure is essential for its catalytic activity. frontiersin.orgresearchgate.net The active site is formed at the interface of the two monomers, with a critical arginine residue from one subunit contributing to the active site of the adjacent subunit. frontiersin.orgresearchgate.net This means that the monomeric form of the enzyme is catalytically inactive. frontiersin.orgmdpi.com The enzyme can also exist in higher-order oligomeric states, which may have different catalytic efficiencies. frontiersin.org

Recent studies have also revealed that ACMSD can catalyze the tautomerization of oxaloacetic acid (OAA), suggesting a broader catalytic capability than previously understood. researchgate.netnih.gov This isomerase activity may be relevant to ensuring the substrate is in the correct tautomeric form for decarboxylation. researchgate.netnih.gov

Table 1: Biochemical Properties of Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde Decarboxylase (ACMSD)

| Property | Description | References |

|---|---|---|

| EC Number | 4.1.1.45 | frontiersin.org |

| Systematic Name | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase | uniprot.org |

| Cofactor | Zinc (or other divalent metal ions like Co2+, Fe2+) | nih.govacs.org |

| Reaction | Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde → 2-aminomuconate 6-semialdehyde + CO2 | uniprot.org |

| Catalytic Mechanism | Metal-dependent, non-oxidative decarboxylation | nih.govfrontiersin.org |

| Quaternary Structure | Active as a homodimer; can form higher-order oligomers | frontiersin.orgresearchgate.net |

Crystallographic studies have provided significant insights into the structure and function of ACMSD. The enzyme adopts a (β/α)8 TIM barrel fold, a common structural motif in the amidohydrolase superfamily. nih.gov The first high-resolution crystal structure of ACMSD from Pseudomonas fluorescens revealed a mononuclear metal center, identified as zinc, located in a well-defined active site pocket. nih.gov

A key structural feature revealed by crystallography is the dimeric nature of the enzyme, where the active site is formed by contributions from both subunits. frontiersin.orgresearchgate.net An arginine residue from one monomer extends into the active site of the other, playing a crucial role in substrate binding and catalysis. frontiersin.orgnih.gov This structural arrangement explains why the monomeric form of the enzyme is inactive. frontiersin.orgmdpi.com

Crystal structures of ACMSD in complex with inhibitors and substrate analogues have further elucidated the mechanism of substrate recognition and catalysis. nih.govfrontiersin.orgnih.gov For instance, the structure of human ACMSD with the inhibitor TES-1025 showed that the inhibitor binds in the catalytic site, interacting with the zinc ion and residues from both chains of the dimer. frontiersin.org Similarly, the structure of ACMSD in complex with malonate revealed significant rearrangements in the active site, providing clues about the binding of the natural substrate. nih.gov These structural studies are instrumental in understanding the enzyme's mechanism and in the design of specific inhibitors. frontiersin.org

Table 2: Crystallographic Data for ACMSD

| Enzyme Source | PDB Code | Resolution (Å) | Ligand(s) | Key Structural Features | References |

|---|---|---|---|---|---|

| Pseudomonas fluorescens | Not specified in abstract | 1.65 | Native (Zn2+) | (β/α)8 TIM barrel fold, mononuclear zinc center | nih.gov |

| Pseudomonas fluorescens | Not specified in abstract | 2.50 | Cobalt | Similar to native structure, confirms metal-binding site | nih.gov |

| Human | 4IH3 | Not specified in abstract | Pyridine-2,6-dicarboxylic acid (PDC) | Dimeric, inhibitor binds near the zinc ion | nih.gov |

| Human | Not specified in abstract | 2.5 | TES-1025 | Dimeric, inhibitor interacts with Zn2+ and residues from both subunits | frontiersin.org |

| Human | Not specified in abstract | Not specified in abstract | Malonate | Dimeric, shows active site rearrangements | nih.gov |

Advanced Research Methodologies Applied to 2 Aminomuconate 2 Studies

Chemoenzymatic Synthesis and Preparation Strategies

The instability and commercial unavailability of 2-aminomuconate necessitate specialized synthesis and preparation methods, primarily relying on chemoenzymatic approaches. oup.comnih.gov

Coupled Enzymatic Reaction Systems for Compound Production

A primary strategy for producing 2-aminomuconate involves a coupled enzymatic reaction system that mimics its natural biosynthetic pathway. oup.comnih.gov This method utilizes two key enzymes derived from bacteria such as Pseudomonas pseudoalcaligenes JS45. oup.comnih.govplos.org

The process begins with the substrate 2-aminophenol (B121084). oup.comnih.gov The first enzyme, 2-aminophenol 1,6-dioxygenase , catalyzes the meta-cleavage of the 2-aminophenol ring to produce the intermediate, 2-aminomuconic 6-semialdehyde. plos.orgresearchgate.net This intermediate is then immediately acted upon by the second enzyme, 2-aminomuconic semialdehyde dehydrogenase , which oxidizes the semialdehyde to yield the final product, 2-aminomuconate. oup.complos.orgresearchgate.net This coupled, one-pot reaction is efficient, with studies reporting completion within three hours and achieving a yield of 62%. oup.comnih.gov

This enzymatic approach provides a reliable source of 2-aminomuconate, which is essential for investigating its role in metabolic pathways, such as the oxidative metabolism of tryptophan. oup.comnih.gov

Chromatographic Techniques for Isolation and Purification

Following its synthesis, 2-aminomuconate must be isolated from the reaction mixture. Anion-exchange chromatography is the principal technique used for this purification. oup.comnih.gov This method separates molecules based on their net negative charge. conductscience.com

In this process, the reaction mixture is loaded onto a column containing a positively charged stationary phase (the anion-exchanger). conductscience.comunits.it Since 2-aminomuconate is a dicarboxylic alpha-amino acid, it carries a net negative charge at an appropriate pH and binds to the resin. oup.comharvardapparatus.com Other components of the mixture with no charge or a positive charge pass through the column and are washed away. harvardapparatus.com

The bound 2-aminomuconate is then eluted from the column by applying a salt gradient (e.g., using sodium chloride) or by changing the pH of the buffer. conductscience.comharvardapparatus.com This disrupts the electrostatic interactions, releasing the purified compound. Specific protocols have utilized columns such as Hitrap-Q for this isolation step. The purified fractions containing 2-aminomuconate are then pooled and concentrated for subsequent experimental use.

Advanced Analytical Techniques for Characterization and Detection

A suite of advanced analytical techniques is employed to detect 2-aminomuconate and to characterize the enzymes involved in its metabolism.

Spectrophotometric Assays for Enzyme Activity Monitoring

Spectrophotometry is a fundamental technique for monitoring the enzymatic reactions involving 2-aminomuconate by detecting changes in light absorbance as the reaction proceeds.

One key application is the assay for 2-aminomuconate deaminase activity. nih.gov This enzyme converts 2-aminomuconate into 4-oxalocrotonate. nih.govnih.gov The assay monitors the decrease in absorbance at 326 nm, which corresponds to the disappearance of 2-aminomuconate (molar extinction coefficient, ε = 16,500 M⁻¹cm⁻¹). nih.gov This allows for the determination of important enzyme kinetic parameters. nih.govnih.gov

In other cases, coupled-enzyme assays are used. For instance, the activity of 2-aminomuconate semialdehyde dehydrogenase (AMSDH) can be monitored in a system where its substrate is generated in situ. The consumption of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS, λmax at 360 nm) and the formation of 2-aminomuconate (2-AM, λmax at 325 nm) can be tracked, confirming enzyme activity. nih.gov

| Compound | Maximum Absorbance (λmax) | Context of Measurement |

|---|---|---|

| 2-Aminomuconate (2-AM) | 326 nm | Monitoring its disappearance during deamination. nih.gov |

| 2-Aminomuconate (2-AM) | 325 nm | Detecting its formation in coupled-enzyme assays. nih.gov |

| α-Amino-β-carboxymuconate-ε-semialdehyde (ACMS) | 360 nm | Monitoring its consumption as a substrate. nih.gov |

| 2-Aminomuconic Semialdehyde (2-AMS) | 380 nm | Detecting its transient formation. |

| 2-Hydroxymuconate Semialdehyde (2-HMS) | 375 nm | Used as a stable substrate analog for kinetic studies. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of reaction products in the 2-aminomuconate pathway. nih.gov While mass spectrometry can provide molecular weight, NMR provides detailed information about the atomic connectivity, confirming that the correct isomer has been synthesized. researchgate.netresearchgate.net

In studies of 2-aminomuconate synthesis and metabolism, NMR is used to verify the identity of the final products. nih.gov For example, after performing a coupled-enzyme assay to produce 2-aminomuconate, ¹H-NMR and 2D-NMR experiments like ¹H-¹H COSY are conducted. The resulting spectra show resonances and cross-peaks consistent with the structure of 2-aminomuconate, confirming its successful synthesis. nih.gov Proton resonances for the synthesized 2-aminomuconate are assigned based on similarities to well-characterized analogous compounds, such as 2-hydroxymuconic acid. nih.gov NMR is also used to monitor the non-enzymatic decay of 2-aminomuconate into its products over time by observing the disappearance of its characteristic resonances and the appearance of new signals. nih.gov

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a complex mixture. sielc.comnih.gov For a polar and charged molecule like 2-aminomuconate, several HPLC methods are applicable for its separation from other metabolites in biological samples. sielc.com

Common approaches for separating amino acids and related compounds include:

Reversed-Phase (RP-HPLC): This is a widely used method, but underivatized amino acids like 2-aminomuconate are highly polar and may show limited retention. sielc.com

Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that pairs with the charged analyte, increasing its retention on a reversed-phase column. sielc.comnih.gov

Ion-Exchange Chromatography (IEC): As used in its purification, this method separates molecules based on their charge and is highly effective for compounds like 2-aminomuconate. researchgate.net

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and charged compounds without the need for ion-pairing reagents. sielc.comnih.gov

Electrophoretic Methods (SDS-PAGE, Native PAGE) for Protein Analysis

Electrophoretic techniques are fundamental in the study of enzymes involved in 2-aminomuconate metabolism, providing critical information on protein purity, subunit composition, and molecular mass. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is widely used to determine the molecular mass of denatured protein subunits. nih.govnih.gov For instance, 2-aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45, when analyzed by SDS-PAGE, shows a single band corresponding to a subunit molecular mass of 16.6 kDa. nih.govasm.org Similarly, 2-aminomuconic 6-semialdehyde dehydrogenase from the same organism migrates as a single band of 57 kDa on SDS-PAGE, indicating high purity after purification. nih.govresearchgate.net In another example, a novel 2-amino-5-chloromuconate deaminase from Comamonas sp. strain CNB-1 showed a single band at 28 kDa. asm.org

Native PAGE, which separates proteins in their folded state, is used to determine the native molecular mass and oligomeric state of these enzymes. nih.govasm.org When 2-aminomuconate deaminase from P. pseudoalcaligenes JS45 was analyzed on a 4 to 20% gradient Native PAGE, it showed a single band at approximately 100 kDa. nih.gov This result, combined with the SDS-PAGE data, suggests the enzyme is a homohexamer composed of six identical 16.6 kDa subunits. nih.govasm.org

Table 1: Molecular Mass Determination of 2-Aminomuconate Pathway Enzymes by Electrophoresis

| Enzyme | Organism | Method | Subunit Mass (kDa) | Native Mass (kDa) | Inferred Structure |

|---|---|---|---|---|---|

| 2-Aminomuconate Deaminase | Pseudomonas pseudoalcaligenes JS45 | SDS-PAGE, Native PAGE | 16.6 nih.govasm.org | 100 nih.govasm.org | Hexamer asm.org |

| 2-Aminomuconic 6-Semialdehyde Dehydrogenase | Pseudomonas pseudoalcaligenes JS45 | SDS-PAGE | 57 nih.govresearchgate.net | 160 (by Gel Filtration) nih.govresearchgate.net | Trimer/Tetramer researchgate.net |

Gel Filtration Chromatography for Molecular Mass Estimation

Gel filtration chromatography is a key technique for estimating the native molecular mass of enzymes in their folded, active state. nih.govnih.govnih.gov This method separates molecules based on their size as they pass through a column packed with a porous resin. asm.org The native molecular mass of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45 was estimated to be 160 kDa by gel filtration chromatography. nih.govresearchgate.net This finding, when compared with the 57 kDa subunit size from SDS-PAGE, initially suggested an unusual trimeric structure. researchgate.net

Table 2: Native Molecular Mass of Enzymes in 2-Aminomuconate Metabolism via Gel Filtration

| Enzyme | Organism | Column Type | Estimated Native Mass (kDa) |

|---|---|---|---|

| 2-Aminomuconic 6-Semialdehyde Dehydrogenase | Pseudomonas pseudoalcaligenes JS45 | Not Specified | 160 nih.govresearchgate.net |

| 2-Aminomuconate Deaminase | Pseudomonas pseudoalcaligenes JS45 | Sephacryl S-300 asm.org | 100 nih.govasm.org |

| 2-Amino-5-chloromuconate Deaminase | Comamonas sp. CNB-1 | Superdex 200 asm.org | 30 asm.orgasm.org |

Molecular Biology and Genetic Engineering Approaches

Gene Identification, Cloning, and Expression Studies

Molecular biology techniques have been crucial for identifying and characterizing the genes responsible for 2-aminomuconate metabolism. asm.orgnih.govnih.govasm.orgasm.org In many bacteria, these genes are organized in clusters or operons. For example, in Pseudomonas putida HS12, the genes encoding enzymes for nitrobenzene (B124822) degradation, including 2-aminomuconic 6-semialdehyde dehydrogenase (nbzD) and 2-aminomuconate deaminase (nbzE), are located on a plasmid designated pNB1. asm.org Similarly, in Burkholderia xenovorans LB400, the amn gene cluster (amnRJBACDFEHG) encodes the entire pathway for 2-aminophenol degradation, with amnC encoding 2-aminomuconic-6-semialdehyde dehydrogenase and amnD encoding 2-aminomuconate deaminase. plos.org

The gene encoding 2-aminomuconic 6-semialdehyde dehydrogenase in P. pseudoalcaligenes JS45 was identified by matching the N-terminal amino acid sequence of the purified protein with the deduced sequence from a cloned gene. researchgate.net In Bordetella sp. strain 10d, the gene for a deaminase acting on a related substrate, ahdB, was cloned and expressed in Escherichia coli. oup.com Its deduced amino acid sequence showed 30–33% identity to other known 2-aminomuconate deaminases. oup.comoup.com These cloning and expression studies allow for the production of large quantities of recombinant enzymes for detailed biochemical and structural analysis. oup.com

Site-Directed Mutagenesis for Mechanistic Probing

Site-directed mutagenesis is a powerful tool used to investigate the roles of specific amino acid residues in enzyme catalysis and substrate binding. asm.orguniprot.org By changing a single amino acid, researchers can observe the effect on enzyme function and deduce its importance. In studies of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), an enzyme that produces a precursor to 2-aminomuconate semialdehyde, mutagenesis of a conserved histidine residue (His228) to either tyrosine or glycine (B1666218) resulted in a significant or complete loss of activity. This indicated a critical role for His228 in metal selectivity and catalysis.

In the human enzyme ALDH8A1, which functions as a 2-aminomuconate semialdehyde dehydrogenase, mutagenesis of conserved arginine residues (Arg-109 and Arg-451) provided insight into substrate recognition. nih.govnih.gov Mutating Arg-109 to alanine (B10760859) resulted in a variant with a 160-fold increase in the Michaelis constant (Kₘ), signifying a drastic reduction in substrate binding affinity. nih.govnih.gov The variant with Arg-451 mutated to alanine showed no detectable activity, confirming its essential role. nih.govnih.gov Similarly, mutagenesis studies on 3-hydroxyanthranilate 3,4-dioxygenase revealed the essential role of two conserved histidine residues (His52 and His96) for its activity. asm.org

Transcriptional Analysis (e.g., RT-PCR) of Metabolic Genes

Transcriptional analysis methods like Reverse Transcription PCR (RT-PCR) and quantitative RT-PCR (qRT-PCR) are used to study the regulation of gene expression for metabolic pathways involving 2-aminomuconate. asm.org These studies reveal how organisms adapt to the presence of specific substrates by controlling the transcription of relevant genes. In Burkholderia xenovorans LB400, RT-PCR analysis showed that the amn genes are co-expressed, suggesting they form an operon. plos.orgnih.gov Furthermore, qRT-PCR experiments demonstrated that the expression of the amnB gene was highly induced in the presence of 2-aminophenol, indicating transcriptional regulation. nih.govresearchgate.net

In Comamonas sp. strain CNB-1, which possesses two different deaminase genes (cnbH and cnbZ), RT-PCR was used to determine which gene was functional during growth on 4-chloronitrobenzene. nih.gov The results clearly showed that only cnbZ was transcribed under these conditions, identifying it as the key functional deaminase in this pathway. nih.govresearchgate.net Studies in Pseudomonas aeruginosa have shown that the expression of kynurenine (B1673888) pathway genes, which lead to the formation of 2-aminomuconate, is induced by the presence of kynurenine, a response mediated by the transcriptional regulator KynR. asm.org

Computational and Bioinformatics Analyses

Computational and bioinformatics tools are indispensable for modern studies of metabolic pathways and enzymes related to 2-aminomuconate. asm.orguniprot.orgasm.orgmdpi.comresearchgate.net Sequence alignment analyses are routinely used to identify homologous proteins and conserved regions, providing clues about function. asm.org For example, the amino acid sequence of the ahdB deaminase from Bordetella sp. strain 10d was found to share 30-33% identity with other 2-aminomuconate deaminases, and a highly conserved region (RAGDFLXVSG) was identified among them. oup.comoup.com

Bioinformatics was instrumental in reassigning the function of the human enzyme ALDH8A1. nih.govnih.gov Initially annotated as a retinal dehydrogenase, compelling bioinformatics evidence, combined with experimental data, led to its reclassification as the human 2-aminomuconate semialdehyde dehydrogenase of the kynurenine pathway. nih.govnih.govresearchgate.net Homology modeling, a computational technique to predict a protein's 3D structure based on its sequence similarity to a known structure, has also been applied. A homology model of an aldehyde dehydrogenase from an Actinobacteria species was built using the structure of Pseudomonas fluorescens 2-aminomuconate-6-semialdehyde dehydrogenase as a template, revealing a highly similar active site. researchgate.netresearchgate.net These computational approaches accelerate research by generating hypotheses that can be tested experimentally. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| 2-Amino-5-carboxymuconic 6-semialdehyde |

| 2-Amino-5-chloromuconate |

| 2-Aminomuconate |

| 2-Aminomuconate semialdehyde |

| 2-Aminophenol |

| 2-Hydroxymuconic 6-semialdehyde |

| 2-Nitrobenzoate (B253500) |

| 3-Hydroxyanthranilic acid |

| 4-Chloronitrobenzene |

| 4-Oxalocrotonate |

| Acetyl-CoA |

| Ammonia (B1221849) |

| Benzaldehyde |

| Catechol |

| Glucose |

| Hexaldehyde |

| Hydroxylaminobenzene |

| Kynurenine |

| L-tryptophan |

| NAD+ |

| Nitrobenzene |

| Picolinic acid |

| Pyruvate (B1213749) |

| Quinolinic acid |

Comparative Genomics and Gene Cluster Analysis

Comparative genomics is a powerful tool for understanding the evolution and function of metabolic pathways. By comparing the genomes of different organisms, researchers can identify conserved gene clusters that encode the enzymes for specific metabolic routes, such as those involving 2-aminomuconate.

Detailed analysis of bacterial genomes has revealed distinct gene clusters responsible for the degradation of aromatic compounds, which proceed through 2-aminomuconate intermediates. For instance, in the degradation of 2-nitrobenzoate by Pseudomonas fluorescens strain KU-7, a tightly organized gene cluster designated nbaEXHJIGFCDR has been identified. canada.ca Similarly, the catabolism of 2-aminophenol in bacteria like Burkholderia xenovorans LB400 is encoded by a conserved amn gene cluster. plos.org

These gene clusters often include not only the structural genes for the catalytic enzymes but also regulatory genes that control their expression. canada.caplos.org For example, the nbaR gene, found with the nba cluster, is predicted to be a LysR-type transcriptional regulator, while the amnR gene, located upstream of the amn cluster, is believed to encode a MarR-type repressor. canada.caplos.org Comparative analysis across different bacterial species shows variations in the organization and regulation of these clusters, providing insights into their adaptation to different environmental niches. plos.orgnih.gov

| Gene Cluster | Organism Example | Degraded Compound | Key Genes and Predicted Functions | Reference |

| nba | Pseudomonas fluorescens KU-7 | 2-Nitrobenzoate | nbaC : 3-hydroxyanthranilate 3,4-dioxygenasenbaD : 2-amino-3-carboxymuconate-6-semialdehyde decarboxylasenbaE-J : Further processing of 2-aminomuconate-6-semialdehydenbaR : LysR-family transcriptional regulator | canada.ca |

| amn | Burkholderia xenovorans LB400 | 2-Aminophenol | amnA : 2-aminomuconate-6-semialdehyde dehydrogenaseamnB : 2-aminomuconate deaminaseamnC : 2-aminophenol 1,6-dioxygenase (β-subunit)amnD : 2-aminophenol 1,6-dioxygenase (α-subunit)amnR : MarR-type transcriptional regulator | plos.org |

Protein Sequence Alignment and Homology Modeling

Homology modeling, or comparative modeling, is a computational method used to predict the three-dimensional (3D) structure of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, known as the "template". omicstutorials.comwikipedia.org This technique is founded on the principle that proteins with similar sequences tend to adopt similar structures. wikipedia.orgbitesizebio.com The process involves selecting a suitable template, aligning the target and template sequences, building the model, and finally, validating its quality. wikipedia.orgbitesizebio.com

In the context of 2-aminomuconate metabolism, protein sequence alignments have shown that enzymes from different bacterial species share significant homology. For example, the predicted amino acid sequences of the Nba proteins (E, F, G, H, I, and J), which are involved in processing 2-aminomuconate-6-semialdehyde in P. fluorescens, are highly homologous to the corresponding Amn proteins in Pseudomonas sp. strain AP-3. canada.ca

These sequence similarities allow for the creation of homology models that provide crucial insights into protein structure and function. omicstutorials.com For instance, a homology model was constructed for an enzyme involved in the conversion of 2-aminomuconate semialdehyde to 2-aminomuconic acid, helping to visualize the active site and propose a catalytic mechanism. researchgate.net By mapping conserved residues onto the 3D model, researchers can identify amino acids that are essential for substrate binding or catalysis.

Prediction of Enzyme Functional Families

Predicting the function of a newly discovered enzyme is a central challenge in bioinformatics. While sequence homology is a primary indicator, methods are needed for proteins that lack similarity to well-characterized enzymes. nih.gov Machine learning approaches, such as support vector machines (SVM), have been developed to classify proteins into functional families based on various physicochemical and structural properties derived from their amino acid sequence, independent of homology. nih.govnih.gov

These methods have been successfully applied to enzymes involved in 2-aminomuconate metabolism. For example, SVMs have been used to predict the functional class of enzymes like 2-aminomuconate deaminase. nih.gov This approach relies on features such as amino acid composition, hydrophobicity, and predicted secondary structure to build a classification model. nih.gov Such techniques are particularly valuable for assigning functions to enzymes from newly sequenced genomes or for correctly classifying homologous enzymes that have evolved to perform different functions. nih.govnih.gov Furthermore, analyses combining sequence similarity networks with structural modeling have been used to predict the specific substrates of uncharacterized enzymes within a family. researchgate.net

Metabolic Network Reconstruction and Pathway Prediction

Metabolic network reconstruction is a systems biology approach that involves assembling all known metabolic reactions in an organism into a comprehensive model. ucsd.eduwikipedia.org This process begins with the genome sequence, from which genes encoding metabolic enzymes are identified and annotated. ucsd.edu These enzymes and their corresponding reactions are then linked together to form a network of interconnected pathways. ucsd.edumdpi.com

These genome-scale models can be converted into mathematical representations and used to simulate the metabolic capabilities of the organism under various conditions. ucsd.edu This approach has been instrumental in predicting and analyzing metabolic pathways involving 2-aminomuconate. For example, based on the identification of the nba gene cluster in P. fluorescens, researchers predicted the entire pathway for the conversion of 2-aminomuconate-6-semialdehyde into central metabolites like pyruvic acid and acetyl coenzyme A. canada.ca

Metabolic reconstructions help to connect genomic data to phenotypic behavior and can be used to identify key features of metabolism, such as essential genes and network robustness. wikipedia.org By systematically comparing different published models for the same organism, researchers can refine these reconstructions, correct errors, and create a consensus model with improved predictive accuracy. plos.org The inclusion of compounds like 2-aminomuconate(2-) in these network models is crucial for accurately simulating the degradation of aromatic compounds. ethz.ch

Quantum Chemical and Molecular Dynamics Simulations for Reaction Mechanisms

To gain a detailed, atomic-level understanding of how enzymes catalyze reactions, researchers employ powerful computational chemistry techniques like quantum chemical (QM) calculations and molecular dynamics (MD) simulations. tsukuba.ac.jpebsco.com MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of biochemical processes. ebsco.com QM methods, on the other hand, use the principles of quantum mechanics to describe the electronic structure and energetics of molecules, which is essential for modeling chemical bond breaking and formation. tsukuba.ac.jpchemrxiv.org

A particularly powerful approach is the hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method. tsukuba.ac.jp In QM/MM simulations, the chemically active region of the enzyme's active site, where the reaction occurs, is treated with high-accuracy QM calculations, while the rest of the protein and surrounding solvent are modeled using more computationally efficient classical mechanics (MM). tsukuba.ac.jp

While specific QM/MM studies on enzymes acting on 2-aminomuconate are not yet widely published, this methodology is ideally suited to investigate their reaction mechanisms. For instance, these simulations could be used to:

Elucidate the step-by-step mechanism of the deamination of 2-aminomuconate by 2-aminomuconate deaminase. rhea-db.org

Identify the transition states and calculate the energy barriers for the reaction, providing insight into the catalytic efficiency of the enzyme. utexas.edursc.org

Clarify the role of specific active site amino acid residues and water molecules in the catalytic process. utexas.edursc.org

By simulating the reaction dynamics, these methods can reveal transient intermediates and detailed mechanistic pathways that are often difficult to capture through experimental techniques alone. chemrxiv.org

Biotechnological and Environmental Research Applications

Microbial Biodegradation and Bioremediation Strategies

2-Aminomuconate is a key intermediate in the bacterial biodegradation of toxic, nitrogen-containing aromatic pollutants such as nitrobenzene (B124822) and 2-aminophenol (B121084). qmul.ac.ukplos.org The process of using microorganisms to transform or mineralize organic pollutants into less harmful substances is a cornerstone of bioremediation strategies. mdpi.comresearchgate.net Several bacterial strains have been identified that utilize catabolic pathways involving 2-aminomuconate to break down these environmental contaminants. frontiersin.orgnih.gov

The degradation pathway is often a modified meta-cleavage pathway. nih.gov For instance, in the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45, nitrobenzene is first converted to 2-aminophenol, which then undergoes ring cleavage to form 2-aminomuconic semialdehyde. nih.gov This is subsequently oxidized to 2-aminomuconate. nih.gov The 2-aminomuconate is then deaminated (has its amino group removed) to produce 4-oxalocrotonate, which can be further metabolized into central metabolic intermediates like pyruvate (B1213749) and acetaldehyde. nih.govnih.gov

Similarly, bacteria like Pseudomonas sp. AP-3 and Burkholderia xenovorans LB400 utilize 2-aminophenol as a source of carbon, nitrogen, and energy by channeling it through a metabolic pathway where 2-aminomuconate is a critical component. plos.orgnih.govresearchgate.net In Pseudomonas sp. AP-3, a cluster of eight genes, designated amnA through amnH, encodes the enzymes for this pathway. researchgate.net The study of these natural degradation pathways provides a foundation for developing effective bioremediation techniques for sites contaminated with aromatic compounds. mdpi.com

Table 1: Microorganisms Involved in Pollutant Degradation via 2-Aminomuconate Pathway

| Microorganism | Pollutant Degraded | Key Intermediate | Reference |

|---|---|---|---|

| Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene, 2-Aminophenol | 2-Aminomuconate | nih.govnih.govnih.gov |

| Pseudomonas sp. AP-3 | 2-Aminophenol | 2-Aminomuconate | frontiersin.orgnih.gov |

| Comamonas sp. CNB-1 | Nitrobenzene, Chloronitrobenzene | 2-Aminomuconate, 2-Amino-5-chloromuconate | researchgate.netresearchgate.net |

| Burkholderia xenovorans LB400 | 2-Aminophenol | 2-Aminomuconate | plos.org |

Advances in genetic and metabolic engineering allow for the enhancement of microbial properties to create efficient and novel bioremediation techniques. mdpi.com Genetically engineered microorganisms (GEMs) can be developed by modifying or inserting the necessary metabolic machinery to degrade specific contaminants. mdpi.comfrontiersin.org The metabolic pathways involving 2-aminomuconate are prime targets for such engineering efforts.

The creation of effective GEMs for pollutant degradation generally involves several steps: selecting an appropriate host microorganism, optimizing its genetic or metabolic pathways, and engineering its tolerance to stressful environmental conditions. mdpi.com Research has identified the specific genes and enzymes responsible for the breakdown of compounds via 2-aminomuconate. For example, the amn gene cluster in Pseudomonas sp. AP-3 and Burkholderia xenovorans LB400 encodes the entire pathway for 2-aminophenol catabolism. plos.orgnih.gov The amnE gene, in particular, codes for 2-aminomuconate deaminase, a crucial enzyme in this pathway. frontiersin.orgnih.gov In Comamonas sp. strain CNB-1, a different deaminase gene, cnbZ, has been identified that acts on both 2-aminomuconate and 2-amino-5-chloromuconate. researchgate.netresearchgate.net

By understanding these genetic blueprints, scientists can construct microorganisms with enhanced degradation capabilities. This could involve introducing these gene clusters into robust industrial strains that can survive harsh environmental conditions or modifying the regulatory elements of the genes to ensure high-level production of the degradative enzymes. mdpi.com

Table 2: Key Enzymes and Genes in the 2-Aminomuconate Pathway as Targets for Engineering

| Enzyme | Gene Name | Function | Organism | Reference |

|---|---|---|---|---|

| 2-Aminomuconate deaminase | amnE | Converts 2-aminomuconate to 4-oxalocrotonate and ammonia (B1221849) | Pseudomonas sp. AP-3 | frontiersin.orgnih.gov |

| 2-Aminomuconate deaminase | amnD / nbaF | Converts 2-aminomuconate to 4-oxalocrotonate and ammonia | Pseudomonas pseudoalcaligenes JS45 | qmul.ac.uknih.gov |

| Deaminase CnbZ | cnbZ | Deaminates 2-aminomuconate and 2-amino-5-chloromuconate | Comamonas sp. CNB-1 | researchgate.netresearchgate.net |

A critical aspect of the biodegradation of nitroaromatic compounds is the liberation and assimilation of the nitrogen atom from the pollutant molecule. Many bacteria can utilize these pollutants not only as a source of carbon for energy but also as their sole source of nitrogen for growth. plos.orgnih.gov The catabolism of 2-aminomuconate is central to this process.

The key enzymatic step is the hydrolytic deamination of 2-aminomuconate, a reaction that releases the amino group in the form of ammonia. nih.govnih.gov This reaction is catalyzed by the enzyme 2-aminomuconate deaminase. qmul.ac.uknih.govnih.gov For example, Pseudomonas pseudoalcaligenes JS45 growing on nitrobenzene hydrolyzes 2-aminomuconate to 4-oxalocrotonic acid, with the stoichiometric release of ammonia. nih.govnih.gov This liberated ammonia can then be assimilated by the microorganism to synthesize essential nitrogen-containing biomolecules like amino acids and nucleotides, thereby supporting its growth. nih.govnih.gov